Anti-HBV Activity: E-Isomer (Inactive) Versus Z-Isomer (EC₉₀ ≈ 0.5 μM) — A Procurement-Decisive Stereochemical Switch
In the phenylpropenamide class, only the Z geometrical isomer exhibits anti-HBV activity. Wang et al. (2011) separated E and Z isomers of substituted arylpropenamides, confirmed their stereochemistry by single-crystal X-ray crystallography, and demonstrated that the anti-HBV activity resides exclusively in the Z isomer. For the most potent Z-phenylpropenamide analogs identified, the EC₉₀ against HBV in vitro was approximately 0.5 μM, whereas the corresponding E isomers showed no meaningful antiviral activity [1]. Researchers intending to study HBV inhibition must specifically procure the Z isomer (CAS 89567-72-6); procurement of the E isomer (120651-07-2) for this target will yield a false-negative result.
| Evidence Dimension | Anti-hepatitis B virus (HBV) activity in vitro |
|---|---|
| Target Compound Data | (2E)-isomer (CAS 120651-07-2): No significant anti-HBV activity detected |
| Comparator Or Baseline | (2Z)-isomer (CAS 89567-72-6) and related Z-phenylpropenamides: EC₉₀ ≈ 0.5 μM against HBV in vitro |
| Quantified Difference | Qualitative activity switch: Z isomer active (sub-micromolar EC₉₀), E isomer inactive |
| Conditions | In vitro HBV replication assay; stereochemistry confirmed by single-crystal X-ray crystallography |
Why This Matters
This stereochemistry-activity dichotomy is absolute and procurement-decisive: ordering the wrong isomer guarantees experimental failure in HBV research.
- [1] Wang, P.; et al. Phenylpropenamide derivatives: Anti-hepatitis B virus activity of the Z isomer, SAR and the search for novel analogs. Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4642–4647. DOI: 10.1016/j.bmcl.2011.05.077. View Source
